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Hydroxyethylglutaryl-coa - 69925-08-2

Hydroxyethylglutaryl-coa

Catalog Number: EVT-1550798
CAS Number: 69925-08-2
Molecular Formula: C28H46N7O20P3S
Molecular Weight: 925.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HMG-CoA is synthesized from acetyl-coenzyme A through the action of HMG-CoA synthase. It exists in two forms: one produced in the cytosol, which is involved in cholesterol synthesis, and another produced in the mitochondria, which is primarily associated with ketone body formation. HMG-CoA can be classified as a thioester compound due to its structure containing a thioester bond between coenzyme A and the hydroxyethylglutaryl moiety.

Synthesis Analysis

Methods of Synthesis

HMG-CoA can be synthesized through various methods:

  1. Enzymatic Synthesis: The primary method involves the condensation of three molecules of acetyl-coenzyme A catalyzed by HMG-CoA synthase. This reaction occurs in two steps:
    • The first step involves the action of thiolase, which condenses two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A.
    • The second step involves the addition of another acetyl-coenzyme A molecule to acetoacetyl-coenzyme A to yield HMG-CoA.
  2. Chemical Synthesis: Improved chemical synthesis methods have been developed to enhance yields and purity. For example, one method utilizes hydrolysis followed by chromatographic purification to isolate HMG-CoA effectively .

Technical Details

  • Enzymatic reactions typically occur under specific conditions (e.g., pH, temperature) that favor enzyme activity.
  • Mass spectrometry and high-performance liquid chromatography (HPLC) are commonly used for analyzing and quantifying HMG-CoA during synthesis .
Molecular Structure Analysis

Structure and Data

The molecular structure of HMG-CoA consists of a hydroxyethyl group attached to a glutaryl moiety, linked via a thioester bond to coenzyme A. The chemical formula is C27H45N7O19PC_{27}H_{45}N_{7}O_{19}P, with a molecular weight of approximately 495.6 g/mol.

  • Key Structural Features:
    • The thioester linkage is critical for its reactivity.
    • The hydroxyl group contributes to its solubility and interaction with enzymes.
Chemical Reactions Analysis

Reactions Involving HMG-CoA

HMG-CoA undergoes several important biochemical reactions:

  1. Conversion to Mevalonate: This reaction is catalyzed by HMG-CoA reductase, which is a key regulatory step in cholesterol biosynthesis. The reduction of HMG-CoA results in mevalonate, using NADPH as a reducing agent.
  2. Cleavage Reactions: In certain metabolic pathways, HMG-CoA can be cleaved into acetoacetate and acetyl-coenzyme A, particularly in the mitochondrial context where ketone bodies are produced .

Technical Details

  • Reaction conditions (e.g., temperature, pH) significantly influence enzymatic activity.
  • Kinetic studies often utilize isotope labeling techniques to track substrate conversion rates .
Mechanism of Action

Process and Data

The mechanism of action for HMG-CoA primarily involves its role as a substrate for HMG-CoA reductase:

  1. Binding: HMG-CoA binds to the active site of HMG-CoA reductase.
  2. Reduction: The enzyme facilitates the transfer of electrons from NADPH to HMG-CoA, resulting in the formation of mevalonate.
  3. Regulation: This process is tightly regulated by cellular cholesterol levels; high cholesterol concentrations inhibit further production by downregulating HMG-CoA reductase expression.

Data from kinetic studies show that this reaction exhibits Michaelis-Menten kinetics, indicating a defined affinity between the enzyme and its substrate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxyethylglutaryl-coenzyme A typically appears as a white or off-white powder when isolated.
  • Solubility: It is soluble in water due to its polar nature.

Chemical Properties

  • Stability: HMG-CoA is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: The thioester bond makes it highly reactive towards nucleophiles, facilitating various biochemical transformations.

Relevant data indicate that optimal storage conditions involve refrigeration to maintain stability .

Applications

Scientific Uses

HMG-CoA has several significant applications in scientific research and medicine:

  1. Cholesterol Regulation Studies: As a central player in cholesterol biosynthesis, it serves as a target for statin drugs designed to lower cholesterol levels.
  2. Metabolic Pathway Research: Researchers study its role in metabolic pathways related to energy production and lipid metabolism.
  3. Biochemical Assays: It is used as a standard in assays measuring enzyme activity related to lipid metabolism.
Structural Characterization of HMG-CoA

Molecular Architecture and Stereochemical Configuration

(S)-3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal thioester intermediate in isoprenoid and cholesterol biosynthesis. Its molecular architecture comprises three key components: a 3-hydroxy-3-methylglutarate (HMG) moiety linked via a thioester bond to coenzyme A (CoA). The HMG group contains a chiral center at the C3 position, and enzymatic reactions exclusively utilize the (S)-enantiomer as substrate [3] [10]. This stereospecificity is crucial for proper binding and catalysis in HMG-CoA-utilizing enzymes.

Crystallographic studies reveal that the HMG moiety adopts a distinct bent conformation, with the C3 hydroxyl and C1 carboxylate groups participating in hydrogen-bonding networks within enzyme active sites. The CoA pantetheine arm extends the molecule by ~20 Å, terminating in a reactive thiol group that forms the high-energy thioester bond with HMG [5] [9]. This thioester bond (bond energy: ~37 kcal/mol) provides the thermodynamic driving force for subsequent reduction or cleavage reactions. The fully extended conformation of HMG-CoA enables simultaneous interactions with both the substrate-binding pocket and cofactor-binding regions of partner enzymes.

Table 1: Key Structural Features of HMG-CoA

Structural ComponentChemical CharacteristicsFunctional Role
HMG moietyChiral center at C3 (S-enantiomer biologically active)Substrate recognition by enzymes
Thioester bondHigh-energy bond (ΔG°' hydrolysis = -31.5 kJ/mol)Drives reduction/condensation reactions
Coenzyme APantetheine arm (13.5 Å), ADP-3'-phosphate groupAnchoring to enzyme binding pockets
Overall conformationExtended structure (~20 Å end-to-end)Facilitates simultaneous binding to catalytic and cofactor sites

Crystallographic Analysis of HMG-CoA Synthase/Reductase Complexes

X-ray crystallography has provided high-resolution insights into HMG-CoA interactions with its primary enzymatic partners: HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR).

HMGR Complexes: The Class I human HMGR-HMG-CoA-NADPH ternary complex (2.0 Å resolution) reveals HMG-CoA bound in an extended conformation within a deep cleft between two subunits of the tetrameric enzyme [2] [10]. The HMG carbonyl oxygen coordinates with catalytic residues Lys691 and Glu559, while the ribose moiety of NADPH aligns perpendicularly for hydride transfer. Class II bacterial HMGR (e.g., Pseudomonas mevalonii) forms a hexameric assembly where HMG-CoA binds at dimer interfaces. The bacterial enzyme's active site closure involves a 15° rotation of the "tail domain" containing catalytic His381 upon substrate binding [5] [6].

HMGS Complexes: Mitochondrial HMG-CoA synthase crystallizes with HMG-CoA positioned such that the thioester carbonyl interacts with catalytic Asp103 and His264. This orients the acetyl acceptor site for nucleophilic attack by acetoacetyl-CoA. The enzyme's C-terminal domain undergoes a 12 Å displacement upon substrate binding, sealing the active site [9].

Table 2: Crystallographic Parameters of Key HMG-CoA-Enzyme Complexes

EnzymeOrganismPDB IDResolution (Å)Key Interactions with HMG-CoA
HMGR Class IHomo sapiens1DQ92.0Lys691 (salt bridge), Glu559 (H-bond), Ser684 (H-bond)
HMGR Class IIPseudomonas mevalonii1QAX2.3Asn267 (H-bond), His381 (catalytic base), NADH nicotinamide ring
HMGSSus scrofa2P7Y2.2Asp103 (electrostatic), His264 (catalytic), Arg129 (phosphate binding)

Active Site Dynamics and Substrate-Binding Mechanisms

HMG-CoA-dependent enzymes employ sophisticated conformational changes to regulate catalysis:

Ordered Binding Mechanism: HMGR follows a compulsory order where HMG-CoA binds first, inducing a 10 Å displacement of the "cis-loop" (residues 682-694 in humans) that creates the NADPH binding site. This sequential binding prevents unproductive NADPH oxidation [2] [10]. Molecular dynamics simulations show HMG-CoA binding increases active site compactness by 40%, positioning the thioester carbonyl within 3.2 Å of the catalytic lysine.

Flap Domain Dynamics: Class II HMGR features a mobile C-terminal "flap domain" (residues 400-450) that transitions from disordered to ordered upon HMG-CoA/NAD+ co-binding. This flap forms a three-α-helix bundle that shields the active site, with His381 repositioning by 8.5 Å to serve as the catalytic acid [5] [6]. Mutagenesis of flap residues (e.g., W405A) reduces catalytic efficiency by >100-fold.

Morpheein Oligomerization: Burkholderia cenocepacia HMGR exhibits a unique allosteric mechanism where pH and substrate concentration modulate oligomeric states (dimer ⇌ tetramer ⇌ hexamer). HMG-CoA binding stabilizes the catalytically competent hexamer via intersubunit contacts involving Asp103 and Arg228 [1]. Enzyme kinetics show the hexamer has 20-fold higher kcat than the dimer.

Electrostatic Steering: Positively charged residues (Arg/Lys) in enzyme binding grooves accelerate HMG-CoA association 100-fold through long-range electrostatic attraction to the CoA diphosphate group. Brownian dynamics simulations reveal a "funnel-like" electrostatic potential guiding the substrate toward the active site [4] [9].

Comparative Structural Features Across Domains

HMG-CoA utilization exhibits striking evolutionary divergence reflected in enzyme architectures:

Class I vs. Class II HMGR:

  • Class I (Eukaryotes/Archaea): Tetrameric enzymes anchored to ER membranes via N-terminal transmembrane domains (e.g., human: 8 transmembrane helices). Contain a unique "cis-loop" with conserved Lys691 essential for catalysis. Use NADPH exclusively and catalyze pro-4S hydride transfer [3] [10].
  • Class II (Bacteria/Archaea): Soluble cytosolic enzymes forming hexamers (dimer-of-trimers). Lack the cis-loop but possess a catalytic His381 instead. Prefer NADH (though P. mevalonii uses NADPH poorly) and catalyze pro-4R hydride transfer [5] [6]. Active site volume is 30% larger than Class I.

Archaea: Archaeal HMGRs show remarkable diversity, with Archaeoglobus fulgidus possessing a Class II-like enzyme despite phylogenetic placement near eukaryotes. Sulfolobus solfataricus HMGR forms unusual decameric assemblies with dual cofactor specificity (NADPH Km = 85 µM; NADH Km = 120 µM) [3] [10].

Plants: Plant HMGRs (e.g., Populus trichocarpa) contain catalytic domains homologous to mammals but regulated by N-terminal transmembrane domains of varying length (2 helices in Arabidopsis). The Populus HMGR active site shares 74% identity with human but has distinct electrostatic surface potential due to substitutions near the HMG-binding pocket [8].

Unique Structural Elements:

  • Plant P100 Domain: Found in Arabidopsis HMGL, this plant-specific 128-aa N-terminal extension inactivates the enzyme during cytosolic transit, preventing cytotoxic acetoacetate production [4].
  • Lobster Dual Localization: Homarus americanus expresses both membrane-bound and soluble HMGR isoforms from a single gene via alternative splicing, enabling compartment-specific regulation [3] [7].

Table 3: Evolutionary Divergence in HMG-CoA-Utilizing Enzymes

Evolutionary GroupRepresentative OrganismOligomeric StateMembrane AssociationCatalytic Residue Variations
MammalsHomo sapiensTetramerER-anchored (8 TMDs)Lys691 (cis-loop), Glu559, Asp767
Gram-negative BacteriaPseudomonas mevaloniiHexamerSolubleHis381, Asp283, Asn267
ArchaeaSulfolobus solfataricusDecamerSolubleGlu355 (unique β-hairpin insertion)
PlantsPopulus trichocarpaDimer/TetramerER (2 TMDs)Lys592, Glu460, Asp668 (homologous to human)
FungiSaccharomyces cerevisiaeTetramerER (7 TMDs)Lys684, Glu552, Asp744

These structural variations reflect evolutionary adaptation to metabolic demands: Eukaryotes evolved tight regulation via membrane anchoring and allostery, while prokaryotes utilize oligomeric plasticity for substrate channeling. The conserved catalytic core (HMG-binding pocket, NAD(P)H binding Rossmann fold) persists across domains, underscoring the essentiality of HMG-CoA conversion in primary metabolism [1] [3] [10].

Properties

CAS Number

69925-08-2

Product Name

Hydroxyethylglutaryl-coa

IUPAC Name

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-ethyl-3-hydroxy-5-oxopentanoic acid

Molecular Formula

C28H46N7O20P3S

Molecular Weight

925.7 g/mol

InChI

InChI=1S/C28H46N7O20P3S/c1-4-28(43,9-17(37)38)10-18(39)59-8-7-30-16(36)5-6-31-25(42)22(41)27(2,3)12-52-58(49,50)55-57(47,48)51-11-15-21(54-56(44,45)46)20(40)26(53-15)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,20-22,26,40-41,43H,4-12H2,1-3H3,(H,30,36)(H,31,42)(H,37,38)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)

InChI Key

JZLVGSUYGVLVTI-UHFFFAOYSA-N

SMILES

CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Synonyms

3-hydroxy-3-ethylglutaryl-CoA
3-hydroxy-3-ethylglutaryl-coenzyme A
coenzyme A, 3-hydroxy-3-ethylglutaryl-
HEG-CoA
hydroxyethylglutaryl-CoA

Canonical SMILES

CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

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